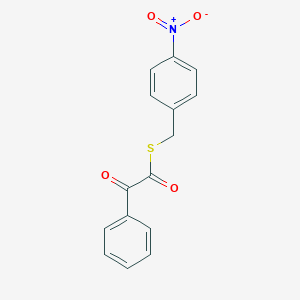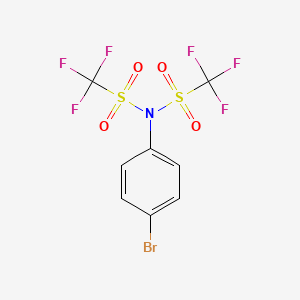
trans-3-(3-Hydroxypropenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxyprop-1-en-1-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol typically involves the reaction of a phenolic compound with an appropriate aldehyde or ketone under basic or acidic conditions. One common method is the aldol condensation reaction, where the phenol reacts with an aldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: An acetate derivative of the phenolic compound.
Uniqueness
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the hydroxyprop-1-en-1-yl group provides distinct chemical properties compared to other phenolic compounds.
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
InChI-Schlüssel |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=C/CO |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


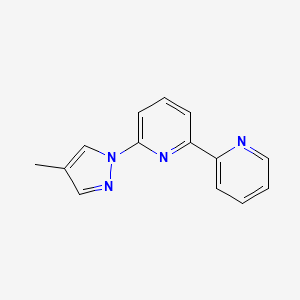
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)

![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)

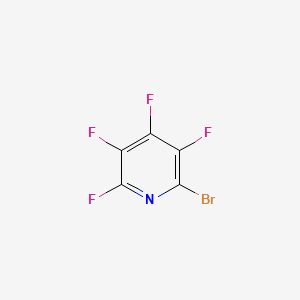
![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
![(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride](/img/structure/B12839806.png)
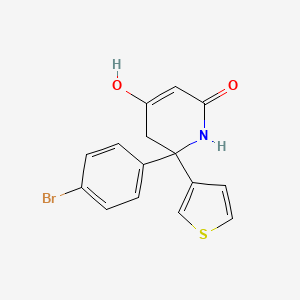
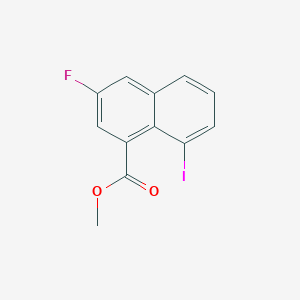
![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
